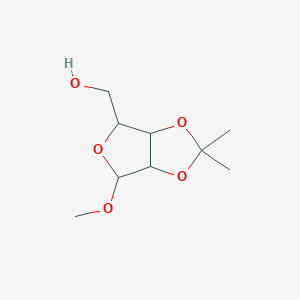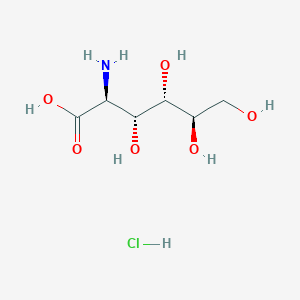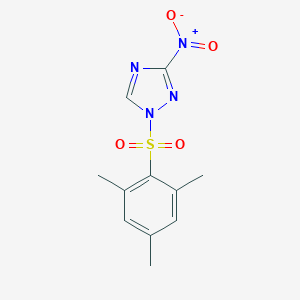
Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside
Overview
Description
Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside is a chemical compound derived from D-ribose. It is commonly used as an intermediate in the synthesis of various bioactive molecules, including riboside-containing arsenic compounds . The compound has a molecular formula of C9H16O5 and a molecular weight of 204.22 g/mol .
Mechanism of Action
Mode of Action
It is known to be an intermediate for the synthesis of riboside-containing arsenic compounds .
Biochemical Pathways
As an intermediate in the synthesis of riboside-containing arsenic compounds, it may play a role in the biochemical pathways associated with these compounds .
Result of Action
As an intermediate in the synthesis of riboside-containing arsenic compounds, it may contribute to the effects of these compounds .
Biochemical Analysis
Biochemical Properties
Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside plays a role in biochemical reactions, particularly in the synthesis of more sophisticated ribose derivatives . It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely determined by the conformational preferences of the furanose ring with the beta-D-ribo configuration .
Cellular Effects
It is known that ribonucleosides, a group of compounds to which this compound belongs, are responsible for encoding, transmitting, and expressing genetic information in living organisms . They are involved in intermediary metabolism, cell signaling, and the biosynthesis of macromolecules .
Molecular Mechanism
It is known that the compound adopts E0-like and E4-like conformations based on 1H NMR spectra, DFT calculations, and X-ray analysis . These conformations likely influence its interactions with biomolecules and its effects at the molecular level.
Temporal Effects in Laboratory Settings
It is known that the compound is synthesized and studied in terms of its conformational preferences .
Metabolic Pathways
It is known that ribonucleosides, a group of compounds to which this compound belongs, are involved in intermediary metabolism .
Subcellular Localization
It is known that ribonucleosides, a group of compounds to which this compound belongs, serve as monomeric units of RNA, a macromolecule essential for all life forms on Earth .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside is typically synthesized from D-ribose. The synthesis involves the protection of the hydroxyl groups at the 2 and 3 positions of D-ribose with an isopropylidene group. This is achieved by reacting D-ribose with acetone in the presence of an acid catalyst . The reaction conditions usually involve refluxing the mixture for several hours to ensure complete protection of the hydroxyl groups.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride (NaBH4).
Substitution: Substitution reactions often involve the use of sulfonates like tosylates or mesylates, which react with various nucleophiles.
Major Products Formed
Oxidation: The major product formed is the corresponding aldehyde.
Reduction: The major product is the reduced alcohol.
Substitution: The products depend on the nucleophile used, but common products include substituted ribofuranosides.
Scientific Research Applications
Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside is widely used in scientific research due to its versatility as an intermediate . Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of complex carbohydrates and nucleosides.
Biology: Employed in the study of carbohydrate metabolism and enzyme interactions.
Medicine: Utilized in the synthesis of bioactive molecules with potential therapeutic applications.
Industry: Used in the manufacture of fine chemicals and intermediates for various industrial processes.
Comparison with Similar Compounds
Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside is unique due to its specific protective group and its role as an intermediate in the synthesis of bioactive molecules . Similar compounds include:
Methyl 2,3-O-isopropylidene-beta-L-ribofuranoside: A stereoisomer with similar protective properties.
Methyl 2,3,4-tri-O-benzyl-alpha-D-glucopyranoside: Another protected sugar derivative used in carbohydrate synthesis.
Methyl 2,3-O-isopropylidene-L-glycerate: A related compound with an isopropylidene protective group.
These compounds share similar protective groups but differ in their specific applications and the types of molecules they help synthesize.
Properties
IUPAC Name |
[(3aR,4R,6R,6aR)-4-methoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O5/c1-9(2)13-6-5(4-10)12-8(11-3)7(6)14-9/h5-8,10H,4H2,1-3H3/t5-,6-,7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXBHDBLZPXQALN-WCTZXXKLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(C2O1)OC)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)OC)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4099-85-8 | |
| Record name | Methyl 2,3-O-(1-methylethylidene)-β-D-ribofuranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4099-85-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004099858 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 2,3-O-isopropylidene-β-D-ribofuranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.696 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of Methyl 2,3-O-Isopropylidene-beta-D-ribofuranoside relate to its ability to inhibit alpha-glucosidase?
A1: Research suggests that incorporating a 4-substituted 1,2,3-triazole ring into this compound significantly enhances its inhibitory activity against alpha-glucosidase []. Specifically, derivatives containing a 4-(1-cyclohexenyl)-1,2,3-triazole moiety exhibit a 25-fold increase in potency compared to acarbose, a known alpha-glucosidase inhibitor. This suggests that the triazole ring, particularly with the cyclohexenyl substituent, plays a crucial role in binding to the active site of the enzyme and enhancing its inhibitory effect.
Q2: What is the proposed mechanism of action for these this compound derivatives in inhibiting alpha-glucosidase?
A2: While the exact mechanism requires further investigation, docking studies using a homology model of yeast maltase (MAL12) suggest that these derivatives might act as transition-state mimics []. This implies that the spatial arrangement of atoms within the derivative closely resembles the transition state of the natural substrate during the enzymatic reaction. By mimicking this transition state, the derivatives can effectively bind to the enzyme's active site, preventing the binding and subsequent breakdown of carbohydrates. This leads to a reduction in glucose absorption and contributes to the potential anti-diabetic effects observed.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















